molecular formula C16H15ClFN3O4S B4641728 N'-[4-chloro-1-(4-fluorophenyl)butylidene]-4-nitrobenzenesulfonohydrazide

N'-[4-chloro-1-(4-fluorophenyl)butylidene]-4-nitrobenzenesulfonohydrazide

Cat. No. B4641728
M. Wt: 399.8 g/mol
InChI Key: ZCERZEPINSJOPY-KNTRCKAVSA-N
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Description

"N'-[4-chloro-1-(4-fluorophenyl)butylidene]-4-nitrobenzenesulfonohydrazide" is a compound that likely belongs to a class of organic compounds known for their various chemical and physical properties. These compounds are studied for their crystal structures, molecular interactions, and potential applications in various fields, excluding drug use and dosage or side effects.

Synthesis Analysis

The synthesis of similar compounds typically involves the condensation reactions of suitable benzaldehydes with 4-nitrobenzenesulfonyl hydrazide. These reactions are carefully conducted to ensure the formation of the desired sulfonohydrazide derivatives with the expected substituents on the phenyl rings (Saiadi et al., 2015).

Molecular Structure Analysis

Crystal structure analysis is a critical step in understanding the molecular configuration of sulfonohydrazide derivatives. Studies on similar compounds have shown that these molecules can exhibit interesting supramolecular features, such as hydrogen bonding, which significantly affect their structural parameters (Salian et al., 2018).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, showcasing a range of reactivities due to the presence of functional groups like nitro, sulfonohydrazide, and halogens. Their reactivity can be influenced by the nature and position of these substituents, leading to a wide array of chemical transformations.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are often determined through crystallographic studies. Hirshfeld surface analysis and X-ray diffraction techniques provide insights into the compound's crystal packing and intermolecular interactions (Salian et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds are closely related to their structure, with the electron-withdrawing or donating nature of the substituents affecting their reactivity. Spectroscopic methods, including NMR and IR, are utilized to characterize these compounds and investigate their functional groups (Sasikala et al., 2017).

properties

IUPAC Name

N-[(E)-[4-chloro-1-(4-fluorophenyl)butylidene]amino]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O4S/c17-11-1-2-16(12-3-5-13(18)6-4-12)19-20-26(24,25)15-9-7-14(8-10-15)21(22)23/h3-10,20H,1-2,11H2/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCERZEPINSJOPY-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCCCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])/CCCCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[4-chloro-1-(4-fluorophenyl)butylidene]-4-nitrobenzenesulfonohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[4-chloro-1-(4-fluorophenyl)butylidene]-4-nitrobenzenesulfonohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[4-chloro-1-(4-fluorophenyl)butylidene]-4-nitrobenzenesulfonohydrazide
Reactant of Route 4
N'-[4-chloro-1-(4-fluorophenyl)butylidene]-4-nitrobenzenesulfonohydrazide
Reactant of Route 5
N'-[4-chloro-1-(4-fluorophenyl)butylidene]-4-nitrobenzenesulfonohydrazide
Reactant of Route 6
N'-[4-chloro-1-(4-fluorophenyl)butylidene]-4-nitrobenzenesulfonohydrazide

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